Technical Guide: Chemical Properties & Applications of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one
Technical Guide: Chemical Properties & Applications of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one .
Executive Summary
5-(2,2,2-Trifluoroethyl)pyridin-2(1H)-one is a specialized heterocyclic building block used primarily in the design of small molecule drugs. It serves as a metabolically stable bioisostere for ethyl- or propyl-substituted aryl groups. The incorporation of the 2,2,2-trifluoroethyl moiety at the C5 position of the pyridone ring significantly alters the physicochemical profile of the parent scaffold, enhancing lipophilicity while blocking metabolic oxidation—a critical feature for extending the half-life of drug candidates in classes such as CGRP receptor antagonists (gepants) and ion channel inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature and Structure
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IUPAC Name: 5-(2,2,2-Trifluoroethyl)-1H-pyridin-2-one
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Alternative Names: 5-(2,2,2-Trifluoroethyl)-2-pyridone; 5-(2,2,2-Trifluoroethyl)pyridin-2-ol (tautomer)
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Molecular Formula: C₇H₆F₃NO[1]
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Molecular Weight: 177.12 g/mol
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Key Structural Features:
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Pyridone Core: Exists predominantly in the lactam (2-one) form in the solid state and polar solvents.
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Trifluoroethyl Group: A strong electron-withdrawing group (EWG) that lowers the pKa of the ring nitrogen and increases metabolic stability.
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Physical Properties Table
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic nature possible |
| Melting Point | 128 – 132 °C (Predicted) | Depends on crystal polymorph |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water and hexanes |
| pKa (NH) | ~10.5 – 11.0 | Slightly more acidic than unsubstituted 2-pyridone (pKa 11.[2]6) due to inductive effect of CF₃ |
| LogP | ~1.2 – 1.5 | More lipophilic than 5-ethyl-2-pyridone |
| H-Bond Donor | 1 (NH) | Critical for active site binding |
| H-Bond Acceptor | 2 (C=O, F atoms) | Fluorine can act as a weak acceptor |
Tautomerism
Like most 2-pyridones, this molecule exhibits lactam-lactim tautomerism. In the context of drug design and physiological conditions (aqueous media), the lactam (2-one) form is energetically favored over the lactim (2-hydroxy) form. This preference dictates its reactivity pattern, favoring N-alkylation over O-alkylation under standard basic conditions.
Figure 1: Lactam-Lactim tautomeric equilibrium. The lactam form is the relevant species for receptor binding and synthetic reactivity.
Synthesis & Manufacturing Protocols
Direct trifluoroethylation of the pyridone ring is chemically challenging due to the electron-deficient nature of the pyridine ring and the low reactivity of trifluoroethyl halides. The industry-standard approach utilizes a Cross-Coupling/Hydrolysis strategy .
Validated Synthetic Route (Suzuki-Miyaura / Negishi Approach)
This protocol ensures high regioselectivity and avoids N-alkylation side products during the installation of the fluoroalkyl group.
Step 1: Palladium-Catalyzed Cross-Coupling
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Precursor: 5-Bromo-2-methoxypyridine (CAS: 13472-85-0).
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Reagent: 2,2,2-Trifluoroethylboronic acid pinacol ester (or equivalent zinc reagent for Negishi).
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Conditions: K₃PO₄, Toluene/Water, 100°C.
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Mechanism: The methoxy group protects the oxygen, directing the coupling to the C5 position.
Step 2: Acidic Hydrolysis (Demethylation)
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Reagent: 6M HCl or HBr in Acetic Acid.
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Conditions: Reflux, 4-6 hours.
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Outcome: Cleavage of the methyl ether reveals the hydroxyl group, which immediately tautomerizes to the stable pyridone.
Figure 2: Two-step synthetic pathway ensuring regiochemical integrity at C5.
Experimental Protocol (Bench Scale)
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Coupling: Charge a flask with 5-bromo-2-methoxypyridine (1.0 eq), 2,2,2-trifluoroethylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq) in dioxane/water (4:1). Degas with N₂. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 12h. Extract with EtOAc, dry over MgSO₄, and concentrate.[3]
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Hydrolysis: Dissolve the crude intermediate in AcOH and add 48% aqueous HBr (10 eq). Heat to reflux (110°C) for 4h. Monitor by LCMS for disappearance of the methoxy signal.
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Workup: Cool to RT. Neutralize carefully with NaHCO₃ to pH 7. The product often precipitates; otherwise, extract with DCM/MeOH (9:1). Recrystallize from Ethanol/Water.
Reactivity & Medicinal Chemistry Applications[6][7]
Reactivity Profile
The 5-(2,2,2-trifluoroethyl)pyridin-2(1H)-one scaffold offers three distinct vectors for further chemical modification:
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N-Alkylation (N1): The amide nitrogen is nucleophilic upon deprotonation (NaH/DMF). It reacts readily with alkyl halides to form N-substituted lactams.
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Note: O-alkylation is a competing pathway but is generally disfavored unless specific conditions (Ag salts) are used.
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Electrophilic Substitution (C3): The position ortho to the carbonyl (C3) is activated. Halogenation (NBS/NIS) or nitration can occur here, allowing for further functionalization.
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C-H Activation: The C6 position (adjacent to Nitrogen) is susceptible to Palladium-catalyzed C-H activation for late-stage diversification.
Metabolic Stability & Bioisosterism
In medicinal chemistry, this moiety is a superior replacement for ethyl or n-propyl groups.
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Metabolic Blockade: The C-F bonds prevent Cytochrome P450-mediated hydroxylation at the terminal carbon.
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Lipophilicity Modulation: The CF₃ group increases lipophilicity (LogP) compared to a methyl group but lowers electron density, reducing the risk of hERG channel inhibition often associated with basic amines.
Case Study: CGRP Antagonists (Gepants)
This structural motif appears in the optimization of CGRP receptor antagonists (e.g., Ubrogepant derivatives). The trifluoroethyl group occupies a hydrophobic pocket in the receptor, providing enhanced binding affinity while mitigating the metabolic liability of a standard alkyl chain.
Figure 3: Reactivity map highlighting sites for diversification and stability.
Handling and Safety (SDS Summary)
While specific toxicological data for this exact intermediate may be limited, standard safety protocols for fluorinated pyridones apply.
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
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Disposal: Fluorinated organic waste. Do not incinerate without scrubbers (formation of HF).
References
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Synthesis of 5-substituted-2-pyridones
- Title: "Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds."
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Source: Heterocycles, Vol. 102, No. 7, 2021.[4]
- Context: General methodologies for constructing substituted pyridone rings.
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Precursor Chemistry (5-Bromo-2-methoxypyridine)
- Title: "2-Hydroxy-5-bromopyridine synthesis and reactivity."
- Source: ChemicalBook / P
- Context: Describes the hydrolysis conditions for converting 2-methoxypyridines to 2-pyridones.
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Medicinal Chemistry of Trifluoroethyl Groups
- Title: "FDA-Approved Fluorinated Heterocyclic Drugs
- Source: Molecules (MDPI), 2023.
- Context: Reviews the pharmacodynamic benefits of incorporating trifluoroethyl groups in drug candidates like
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Reactivity of Pyridones
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(2,2,2-Trifluoroethyl)-2-piperidinone,2361645-50-1 [rovathin.com]
- 3. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Hydroxy-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
